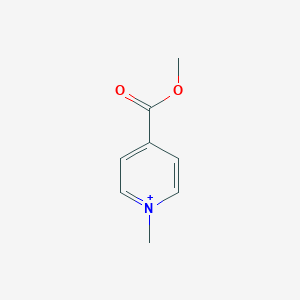
Pyridinium, 4-(methoxycarbonyl)-1-methyl-
Übersicht
Beschreibung
Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a quaternary ammonium compound with a pyridine ring substituted at the 4-position with a methoxycarbonyl group and at the 1-position with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- can be achieved through several methods. One common approach involves the reaction of methyl isonicotinate with iodoethane, which is heated at 40°C for 24 hours. The resulting product is then purified by washing with cold acetone and ethyl acetate . Another method involves the condensation of 4-methoxycarbonylpyridine with heptyl tosylate at 100°C without solvents, followed by recrystallization from methanol and diethyl ether .
Industrial Production Methods
Industrial production of Pyridinium, 4-(methoxycarbonyl)-1-methyl- typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-(methoxycarbonyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Major products formed from these reactions include various substituted pyridinium salts, dihydropyridine derivatives, and other functionalized pyridine compounds. These products have diverse applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-(methoxycarbonyl)-1-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Pyridinium, 4-(methoxycarbonyl)-1-methyl- involves its interaction with cell membranes of bacterial and fungal cells, leading to structural and functional alterations. This interaction disrupts cellular metabolism, ultimately resulting in cell death . The compound’s electrochemical properties also play a role in its reactivity and effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 4-(methoxycarbonyl)-1-methyl- can be compared with other similar compounds, such as:
Pyrrole: Another aromatic heterocycle, but with a five-membered ring containing nitrogen.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms, differing in electronic structure and reactivity.
The uniqueness of Pyridinium, 4-(methoxycarbonyl)-1-methyl- lies in its specific substitutions, which confer distinct chemical properties and reactivity compared to these other heterocycles.
Eigenschaften
IUPAC Name |
methyl 1-methylpyridin-1-ium-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-6H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZQJMQOOWRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328716 | |
| Record name | Pyridinium, 4-(methoxycarbonyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38117-49-6 | |
| Record name | Pyridinium, 4-(methoxycarbonyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















